Non-Metabolizable C12 Fatty Acid Activity in Enteroendocrine Signaling
2-Bromododecanoic acid retains the Ca2+ signaling activity of its parent compound, dodecanoic acid (C12:0), while being resistant to metabolic degradation. Unlike the metabolizable parent, which is rapidly consumed by β-oxidation, 2-bromododecanoic acid induces a sustained Ca2+ response that enables definitive mechanistic studies [1].
| Evidence Dimension | Induction of intracellular Ca2+ rise in STC-1 and GLUTag enteroendocrine cells |
|---|---|
| Target Compound Data | 2-Bromododecanoic acid induces a Ca2+ rise |
| Comparator Or Baseline | Dodecanoic acid (C12:0) induces a Ca2+ rise |
| Quantified Difference | Both compounds induce a Ca2+ rise; 2-bromododecanoic acid is non-metabolizable, whereas dodecanoic acid is rapidly metabolized |
| Conditions | STC-1 and GLUTag enteroendocrine cell lines; Ca2+-free medium and nicardipine treatment |
Why This Matters
This non-metabolizable property allows researchers to isolate the primary signaling event from downstream metabolic effects, a critical advantage for mechanistic studies of fatty acid sensing.
- [1] Sidhu SS, Thompson DG, Warhurst G, Case RM, Benson RS. Fatty acid-induced cholecystokinin secretion and changes in intracellular Ca2+ in two enteroendocrine cell lines, STC-1 and GLUTag. J Physiol. 2000;528 Pt 1:165-76. View Source
